molecular formula C10H15NO2 B1362595 1-Amino-3-benzyloxy-propan-2-ol CAS No. 90503-15-4

1-Amino-3-benzyloxy-propan-2-ol

Cat. No. B1362595
CAS RN: 90503-15-4
M. Wt: 181.23 g/mol
InChI Key: ZGHLNQMMKJNJIH-UHFFFAOYSA-N
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Description

1-Amino-3-benzyloxy-propan-2-ol is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 . It is usually in the form of an oil .


Synthesis Analysis

The synthesis of (S)-HPMPA, a potent antiviral, has been improved using 1-Amino-3-benzyloxy-propan-2-ol as a starting compound . The process involves the tritylation of primary alcohol, which was highly selective, and the pure product was isolated in good yield .


Molecular Structure Analysis

The InChI code for 1-Amino-3-benzyloxy-propan-2-ol is 1S/C10H15NO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

3-Benzyloxy-1-propanol, a related compound, undergoes cleavage selectively at the C3-O position in the presence of a ruthenium catalyst . This suggests that 1-Amino-3-benzyloxy-propan-2-ol might undergo similar reactions.


Physical And Chemical Properties Analysis

1-Amino-3-benzyloxy-propan-2-ol has a melting point of 74-78°C . It is typically stored at 4°C . The compound is usually in the form of an oil .

Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

A significant application of 1-Amino-3-benzyloxy-propan-2-ol derivatives is in the development of beta-adrenoceptor blocking agents. Research has shown that certain derivatives, including those with a 1-(4-hydroxyphenethyl) group, demonstrate substantial cardioselectivity. These compounds exhibit a higher affinity for the beta 1-adrenoceptor, especially when compared to known beta-blockers, indicating potential applications in cardiovascular treatments (Rzeszotarski et al., 1979).

Synthesis of Pharmacologically Valuable Derivatives

The compound also forms the basis for synthesizing pharmacologically valuable derivatives. These derivatives, with specific structural formulas, are synthesized using methods like reacting 1-phenoxy-3-amino-propan-2-ol with certain compounds. This process results in new derivatives suitable for treating heart diseases and possessing beta-adrenalytic properties (Schenk, 2014).

Inhibition of Carbon Steel Corrosion

In the field of materials science, derivatives of 1-Amino-3-benzyloxy-propan-2-ol have been explored as inhibitors for carbon steel corrosion. The derivatives' effectiveness as anodic inhibitors in protecting metal surfaces has been investigated, showcasing their potential industrial applications (Gao et al., 2007).

Development of Poly(ether imine) Dendrimers

In the realm of polymer chemistry, 3-amino-propan-1-ol based derivatives have been used for constructing poly(ether imine) dendrimers. These dendrimers, found to be non-toxic, are significant in biological studies, highlighting their application in drug and gene delivery systems (Krishna et al., 2005).

Synthesis of Antidepressants Beyond SSRIs

Research into new antidepressants has led to the synthesis of 1-aryloxy-3-piperidinylpropan-2-ols, which exhibit dual 5-HT(1A) receptor antagonism and serotonin reuptake inhibition. These compounds, derived from 1-Amino-3-benzyloxy-propan-2-ol, represent advancements in psychiatric medication, particularly as alternatives to SSRIs (Takeuchi et al., 2003).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-amino-3-phenylmethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHLNQMMKJNJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321732
Record name 1-Amino-3-benzyloxy-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-benzyloxy-propan-2-ol

CAS RN

90503-15-4
Record name 90503-15-4
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Record name 1-Amino-3-benzyloxy-propan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-3-(benzyloxy)propan-2-ol
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Synthesis routes and methods

Procedure details

A procedure similar to that described in Preparation 13 was repeated, except that 5.7 g of 3-benzyloxy-2-hydroxypropylazide (prepared as described in Preparation 47), 2.09 g of lithium aluminum hydride and 250 ml of anhydrous tetrahydrofuran were used, to give 3.5 g of the title compound as white crystals, melting at 72° C. to 74° C.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Sugimoto, T Tanikawa - academia.edu
All reactions sensitive to air or moisture were carried out under nitrogen atmosphere with anhydrous solvents. All reagents and solvents were purchased commercially and used without …
Number of citations: 0 www.academia.edu
M Tiecco, L Testaferri, A Temperini… - … A European Journal, 2004 - Wiley Online Library
A new and convenient method for the stereospecific synthesis of variously substituted 1,3‐oxazolidin‐2‐ones from the easily available β‐hydroxyalkyl phenyl selenides is presented. …
K Neimert-Andersson - 2003 - diva-portal.org
This thesis deals with the synthesis and characterization of novel polyhydroxyl surfactants. The first part describes the synthesis of a number of stereoisomers of a polyhydroxyl surfactant…
Number of citations: 2 www.diva-portal.org
T Sugimoto, T Tanikawa, K Suzuki… - Bioorganic & medicinal …, 2012 - Elsevier
Macrolide antibiotics are widely prescribed for the treatment of respiratory tract infections; however, the increasing prevalence of macrolide-resistant pathogens is a public health …
Number of citations: 21 www.sciencedirect.com

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